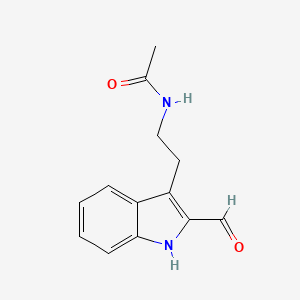

N-(2-(2-Formyl-1H-indol-3-yl)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(2-Formyl-1H-indol-3-yl)ethyl)acetamide is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by the presence of an indole ring system, which is a common structural motif in many biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-Formyl-1H-indol-3-yl)ethyl)acetamide typically involves the formation of the indole ring followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . The formyl group can be introduced via Vilsmeier-Haack reaction, which involves the reaction of the indole with a formylating agent like DMF and POCl3 .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and yield of the desired product. The formylation step is also scaled up using industrial-grade reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-Formyl-1H-indol-3-yl)ethyl)acetamide undergoes various chemical reactions, including:

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of N-(2-(2-Carboxy-1H-indol-3-yl)ethyl)acetamide.

Reduction: Formation of N-(2-(2-Hydroxymethyl-1H-indol-3-yl)ethyl)acetamide.

Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

N-(2-(2-Formyl-1H-indol-3-yl)ethyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(2-Formyl-1H-indol-3-yl)ethyl)acetamide involves its interaction with various molecular targets. The indole ring system can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The formyl group can undergo metabolic transformations, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)acetamide:

N-(2-(1H-Indol-3-yl)ethyl)acetamide: Lacks the formyl group and is used in various synthetic applications.

Uniqueness

N-(2-(2-Formyl-1H-indol-3-yl)ethyl)acetamide is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and potential biological activity compared to other indole derivatives .

Biological Activity

N-(2-(2-Formyl-1H-indol-3-yl)ethyl)acetamide is a compound derived from the indole family, characterized by its unique structure that includes a formyl group. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a detailed overview of its biological activity, including relevant studies, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C13H14N2O2

- Molecular Weight : 230.267 g/mol

- Classification : Indoles and derivatives, specifically 3-alkylindoles

The presence of the formyl group at the 2-position of the indole ring is crucial for its reactivity and biological activity. The compound's structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.

Anticancer Properties

Indoles are well-known for their anticancer properties, and this compound is no exception. Compounds with similar structures have demonstrated the ability to inhibit cancer cell growth through mechanisms such as:

- Apoptosis Induction : Inducing programmed cell death in cancer cells.

- Cell Cycle Arrest : Preventing cancer cells from dividing.

Preliminary studies indicate that this compound may exhibit significant cytotoxicity against various cancer cell lines, although specific IC50 values and detailed mechanisms remain to be fully elucidated .

Antimicrobial Activity

This compound also shows promise as an antimicrobial agent. Similar compounds have been evaluated for their effectiveness against a range of pathogens. For instance, derivatives of indole have been reported to possess activity against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for related compounds suggest that they can effectively inhibit microbial growth .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals distinct biological profiles:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamide | C13H15N2O2 | Exhibits neuroprotective effects |

| N-[2-(1H-Indol-3-yl)ethyl]acetamide | C12H14N2O | Known for anti-inflammatory properties |

| N-[2-(Furan-2-yl)-1H-indol-3-yl]ethyl]acetamide | C13H14N2O | Displays antimicrobial activity |

The unique formyl substitution on the indole ring of this compound may influence its reactivity and biological activity compared to these similar compounds.

The exact mechanisms by which this compound exerts its biological effects require further investigation. However, existing literature suggests that related indole derivatives may interact with cellular pathways involved in apoptosis and microbial inhibition:

- Caspase Activation : Induction of apoptosis through caspase activation has been observed in related compounds.

- Biofilm Inhibition : Some derivatives have shown potential in inhibiting biofilm formation in bacteria like Staphylococcus aureus and Staphylococcus epidermidis.

Case Studies and Research Findings

Several studies have explored the biological activities of indole derivatives, providing insights into their potential applications:

- Anticancer Activity : A study evaluated various indole derivatives against human cancer cell lines (e.g., HeLa, MCF7, HepG2). Compounds demonstrated potent anti-proliferative activity, with specific derivatives showing IC50 values as low as 10.56 µM against HepG2 cells .

- Antimicrobial Evaluation : Research on related compounds indicated significant antimicrobial activities with MIC values ranging from 0.22 to 0.25 µg/mL against various pathogens .

Properties

CAS No. |

113247-39-5 |

|---|---|

Molecular Formula |

C13H14N2O2 |

Molecular Weight |

230.26 g/mol |

IUPAC Name |

N-[2-(2-formyl-1H-indol-3-yl)ethyl]acetamide |

InChI |

InChI=1S/C13H14N2O2/c1-9(17)14-7-6-11-10-4-2-3-5-12(10)15-13(11)8-16/h2-5,8,15H,6-7H2,1H3,(H,14,17) |

InChI Key |

MHOXHDGPTJTDPS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCCC1=C(NC2=CC=CC=C21)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.